4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
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Overview
Description
4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline with benzoic acid derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and sulfanylidene group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline: Lacks the benzoic acid moiety, resulting in different chemical properties.
6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline: Similar structure but without the benzoic acid group, affecting its reactivity and applications.
Uniqueness
4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid is unique due to the combination of the quinazolinone core, fluorine atom, and benzoic acid moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H9FN2O3S |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-6-12-11(7-9)13(19)18(15(22)17-12)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
InChI Key |
KZECOOQQDDXYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Origin of Product |
United States |
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